5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chloro, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-5-chlorobenzoxazole with 2-methoxy-5-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(2-methoxy-5-nitrophenyl)-1,3-benzoxazole: Similar structure but different substitution pattern.
3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one: Lacks the chloro substituent.
5-chloro-3-(2-hydroxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one: Hydroxy group instead of methoxy.
Uniqueness
5-chloro-3-(2-methoxy-5-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzyl moiety, along with the chloro substituent on the benzoxazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-3-[(2-methoxy-5-nitrophenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-22-13-5-3-11(18(20)21)6-9(13)8-17-12-7-10(16)2-4-14(12)23-15(17)19/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMZMOPEDQGJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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